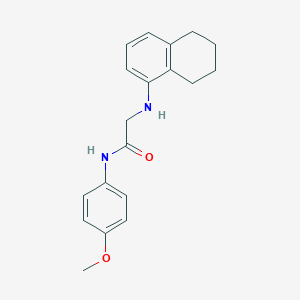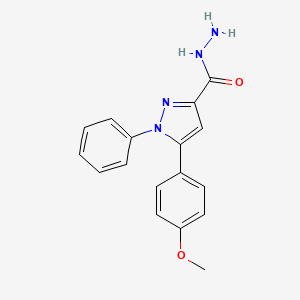![molecular formula C14H17N3O2 B7467068 Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a piperazine derivative that has a cyclopropyl group attached to it. It is synthesized through a multi-step process that involves the use of various reagents and solvents.
Wirkmechanismus
The mechanism of action of Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that this molecule may act as an inhibitor of certain enzymes that are involved in cell growth and proliferation. It may also modulate certain signaling pathways that are involved in inflammation and neurological function.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this molecule can inhibit the growth of certain cancer cell lines and reduce inflammation. Animal studies have also shown that this molecule can improve neurological function in certain models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone in lab experiments is its potential as a tool for studying cancer and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a treatment for specific types of cancer and neurological disorders. Additionally, future research could focus on developing derivatives of this molecule that have improved activity and selectivity.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone involves a multi-step process that begins with the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with piperazine to form 4-(pyridine-3-carbonyl)piperazine. The final step involves the reaction of 4-(pyridine-3-carbonyl)piperazine with cyclopropyl methyl ketone in the presence of a base to form Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to have activity against certain cancer cell lines and has been proposed as a potential anticancer agent. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(11-3-4-11)16-6-8-17(9-7-16)14(19)12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDGEGBVKQASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)

![2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7467003.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467015.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B7467030.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7467036.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7467048.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)

![[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467071.png)